molecular formula C7H15Cl2FN2 B13464476 4-Fluoro-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride

4-Fluoro-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride

Katalognummer: B13464476
Molekulargewicht: 217.11 g/mol
InChI-Schlüssel: HMPFMZSMRLFOHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-1-azabicyclo[222]octan-3-amine dihydrochloride is a chemical compound with significant interest in various fields of scientific research This compound is known for its unique bicyclic structure, which includes a fluorine atom and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride can be achieved through several methods. One common route involves the reaction of 1-azabicyclo[2.2.2]octan-3-one with a fluorinating agent. The reaction typically requires the presence of hydrazine hydrate and potassium hydroxide in water, with diethylene glycol as a solvent. The mixture is refluxed for about 10 hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophilic reagents such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Fluoro-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The fluorine atom in the molecule can enhance its binding affinity and selectivity for certain targets, making it a valuable tool in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Fluoro-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride is unique due to its specific combination of a fluorine atom and an amine group within a bicyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C7H15Cl2FN2

Molekulargewicht

217.11 g/mol

IUPAC-Name

4-fluoro-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride

InChI

InChI=1S/C7H13FN2.2ClH/c8-7-1-3-10(4-2-7)5-6(7)9;;/h6H,1-5,9H2;2*1H

InChI-Schlüssel

HMPFMZSMRLFOHV-UHFFFAOYSA-N

Kanonische SMILES

C1CN2CCC1(C(C2)N)F.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.